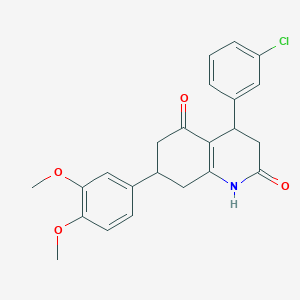

![molecular formula C13H9Cl2N5S B5594859 3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)

3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazolyl pyridines, closely related to "3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine," involves strategic coupling reactions and the use of specific catalysts to achieve the desired molecular architecture. A study by Ershov et al. (2023) details the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine through the Chan–Evans–Lam coupling reaction, employing pyridin-3-ylboronic acid and 5-phenyl-1H-tetrazole, which provides insights into the synthesis mechanisms that could be applied to similar compounds (Ershov et al., 2023).

Applications De Recherche Scientifique

Chemistry and Synthesis

3-{5-[(3,4-Dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine is a compound that can be involved in complex chemical reactions due to its structural features. It relates to research on N-heterocyclic carbenes and their metal complexes, such as the study by Caballero et al. (2001), which explores 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) and its silver(I) complex derivative. This research indicates the potential of pyridine derivatives in forming stable metal complexes, which can be applicable to a wide range of chemical reactions and syntheses (Caballero et al., 2001).

Molecular Docking and Screening

Compounds with a pyridine moiety, similar to 3-{5-[(3,4-Dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine, have been studied for their potential in molecular docking and screening. For instance, Flefel et al. (2018) synthesized a series of pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings, revealing moderate to good binding energies. Such research underscores the utility of pyridine derivatives in drug discovery and molecular biology studies (Flefel et al., 2018).

Electrochromic Materials

The structural analogs of 3-{5-[(3,4-Dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine have been explored for their potential in electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine, an important analog, as a novel electron acceptor in donor-acceptor-type conjugated polymers for electrochromics. This research highlights the potential of pyridine derivatives in developing new electrochromic materials with fast-switching properties and low bandgaps, which could be applied in smart windows, displays, and other optical devices (Ming et al., 2015).

Coordination Chemistry

Pyridine derivatives, including those structurally similar to 3-{5-[(3,4-Dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine, have significant applications in coordination chemistry. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, highlighting their versatility in forming luminescent lanthanide compounds and iron complexes. Such compounds are essential in various applications, including biological sensing and materials science (Halcrow, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

3-[5-[(3,4-dichlorophenyl)methylsulfanyl]tetrazol-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N5S/c14-11-4-3-9(6-12(11)15)8-21-13-17-18-19-20(13)10-2-1-5-16-7-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAXZDMCGBJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=NN=N2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)

![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)

![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)

![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)